5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
5-prop-2-ynylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-2-3-4-5(9)8-6(10)7-4/h1,4H,3H2,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBBEOKBIXFOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515130-59-3 | |
| Record name | 5-(prop-2-yn-1-yl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of Imidazolidine-2,4-dione with Propargyl Bromide
The most common and direct method to prepare 5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione is the nucleophilic substitution reaction of imidazolidine-2,4-dione with propargyl bromide in the presence of a base (e.g., potassium carbonate) in an aprotic polar solvent such as dimethylformamide (DMF). The base deprotonates the imidazolidine-2,4-dione, generating a nucleophilic site that attacks the electrophilic carbon in propargyl bromide, leading to alkylation at the 5-position.
- Typical conditions :
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate (K2CO3)
- Temperature: Elevated (often 60–100 °C)
- Reaction time: Several hours until completion
This method is scalable and amenable to industrial production, where continuous flow reactors can optimize yield and throughput.
Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas
An advanced and efficient synthetic approach involves the base-catalyzed intramolecular hydroamidation of propargylic ureas, which can be synthesized from propargylic amines and isocyanates. This method produces imidazolidin-2-one derivatives, including this compound, under mild and metal-free conditions.
- Catalysts : Strong organic bases such as phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethyl-perhydro-1,3,2-diazaphosphorine) are highly effective, outperforming guanidine and amidine bases.
- Reaction conditions :
- Solvent: Acetonitrile (CH3CN)
- Temperature: Room temperature to 40 °C
- Catalyst loading: 5–10 mol %
- Reaction time: Very short, often complete within 1 minute
This method is characterized by excellent chemo- and regioselectivity, tolerating various functional groups such as halogens (Cl, Br, F), methoxy, and vinyl groups. Computational studies (DFT) support a mechanism involving base-mediated deprotonation and cyclization via an allenamide intermediate.
Palladium-Catalyzed Coupling Reactions
For derivatives of this compound bearing aryl substituents, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are employed. These involve the reaction of this compound or its analogs with aryl iodides in the presence of Pd and Cu catalysts in acetonitrile at room temperature.
- This method allows the introduction of aryl groups at the propargyl position, expanding the chemical diversity of the compound for biological evaluation.
Detailed Reaction Data and Yields
| Method | Catalyst/Base | Solvent | Temp (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Alkylation with propargyl bromide | K2CO3 | DMF | 60–100 | Several hours | High | Industrially scalable |
| Base-catalyzed hydroamidation (BEMP) | BEMP (5–10 mol %) | CH3CN | 22–40 | 1 min – 1 hr | 62–100 | Mild, metal-free, high regioselectivity |
| Pd-catalyzed Sonogashira coupling | PdCl2(PPh3)2, CuI | CH3CN | Room temp | Overnight | Moderate | For aryl-substituted derivatives |
Mechanistic Insights
Base-Catalyzed Hydroamidation :
The reaction initiates with the abstraction of the acidic proton from the urea moiety by the strong base (BEMP), forming a nucleophilic nitrogen anion. This facilitates intramolecular nucleophilic attack on the alkyne, generating a five-membered imidazolidinone ring. The process proceeds through an allenamide intermediate, confirmed by DFT calculations showing a low energy barrier (~12.5 kcal/mol) for cyclization, consistent with rapid reaction times.Alkylation Mechanism :
The base deprotonates the imidazolidine-2,4-dione at the 5-position, enabling nucleophilic substitution on propargyl bromide to form the propargylated product.
Experimental Procedures Summary
Synthesis of Propargylic Ureas : Prepared by reacting propargylic amines with isocyanates under mild conditions, sometimes involving Sonogashira coupling for aryl modifications.
General Procedure for BEMP-Catalyzed Cyclization :
Dissolve propargylic urea in acetonitrile, add BEMP catalyst, stir at room temperature. Reaction completes rapidly (1 min to 1 hour). Purify by silica gel chromatography.One-Pot Synthesis :
Propargylic amine and isocyanate are combined in acetonitrile with BEMP catalyst to directly yield this compound in quantitative yield.
Summary Table of Key Preparation Methods
| Preparation Method | Key Reagents | Catalyst/Base | Reaction Conditions | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Alkylation of imidazolidine-2,4-dione | Imidazolidine-2,4-dione, Propargyl bromide | K2CO3 | DMF, 60–100 °C, several hours | High | Simple, scalable |
| Base-catalyzed intramolecular hydroamidation | Propargylic urea precursors | BEMP (5–10 mol %) | CH3CN, rt to 40 °C, 1 min to 1 hr | 62–100 | Mild, fast, metal-free, selective |
| Pd-catalyzed coupling | This compound, Aryl iodides | PdCl2(PPh3)2, CuI | CH3CN, rt, overnight | Moderate | Enables aryl substitution |
Chemical Reactions Analysis
Types of Reactions: 5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted imidazolidine-2,4-dione derivatives .
Scientific Research Applications
5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Hydantoin derivatives are highly tunable, with substituents at the C3, C5, and N1/N3 positions significantly influencing their chemical, physical, and biological behaviors. Below is a systematic comparison of 5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione with structurally related compounds:
Substituent Effects at the C5 Position
Key Observations :
- Electron-Withdrawing Groups (e.g., fluorophenyl, bromophenyl): Enhance stability and modulate electronic properties for biological activity (e.g., antimicrobial) .
- Alkyl Groups (e.g., isopropyl): Improve crystallinity and chiral resolution, critical for pharmaceutical applications .
- Arylidene Groups (e.g., benzylidene, indolylmethylene): Enable conjugation, UV absorption, and antimicrobial activity .
- Propargyl Group : Unique reactivity for covalent modifications (e.g., Huisgen cycloaddition), though this specific derivative’s applications require further study.
Structural and Spectroscopic Data
Biological Activity
5-(Prop-2-yn-1-yl)imidazolidine-2,4-dione, also known as 3-Cyclopentyl-5-(prop-2-yn-1-yl)imidazolidine-2,4-dione, is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the class of imidazolidine derivatives characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. The presence of a propargyl substituent enhances its reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Modulation : The compound can act as an inhibitor or activator of various enzymes, influencing biochemical pathways within cells.
- Antimicrobial Activity : Studies have shown that it exhibits antibacterial and antifungal properties, suggesting potential applications in treating infections.
- Antitumor Effects : Preliminary studies indicate that derivatives of this compound can inhibit anti-apoptotic B-cell lymphoma 2 (Bcl-2) proteins, making them promising candidates for cancer therapy .
Antimicrobial Properties
Research indicates that this compound demonstrates significant antibacterial and antifungal activities. It has been tested against various pathogens with promising results.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Moderate Inhibition | |
| Candida albicans | Significant Inhibition |
Antitumor Activity
The compound has shown efficacy in inhibiting the growth of cancer cell lines such as K562 (chronic myeloid leukemia) and PC-3 (prostate cancer). Notably, one study reported that specific derivatives exhibited better growth inhibitory effects compared to standard chemotherapeutic agents.
Case Study 1: Antitumor Activity
In a study investigating the anti-proliferative effects of imidazolidine derivatives on prostate cancer cell lines, several compounds derived from this compound were synthesized and tested. The results indicated that these derivatives could significantly reduce cell viability in the PC-3 cell line, with IC50 values comparable to or better than established treatments like 5-Fluorouracil (5-FU) .
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound against various bacterial strains. The study found that it exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, indicating its potential as a novel antimicrobial agent.
Q & A
Q. What in vitro models are suitable for evaluating the antidiabetic potential of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
